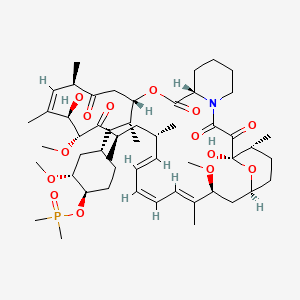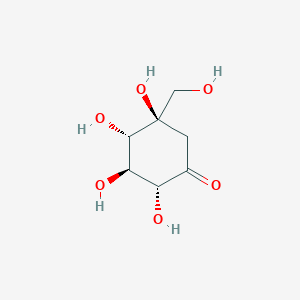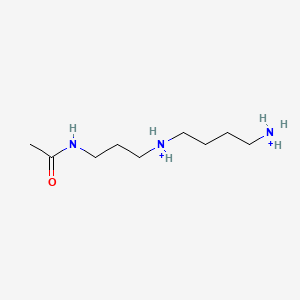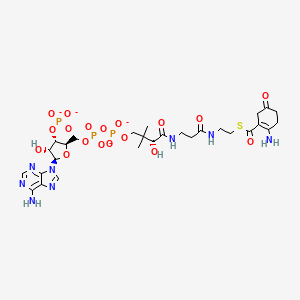
2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-) is an acyl-CoA(4-) species arising from deprotonation of the phosphate and diphosphate OH groups of 2-amino-5-oxocyclohex-1-enecarbonyl-CoA; major species at pH 7.3. It is a conjugate base of a 2-amino-5-oxocyclohex-1-enecarbonyl-CoA.
Aplicaciones Científicas De Investigación
Biochemical Properties and Reaction Products
2-Amino-5-oxocyclohex-1-enecarbonyl-CoA(4-) has been studied for its involvement in biochemical reactions, particularly in the context of flavoenzymes. One study identifies it as a reaction product formed from 2-aminobenzoyl-CoA in an oxygen- and NAD(P)H-dependent conversion catalyzed by a flavoenzyme from a Pseudomonas species. This compound is notable for its instability, tending to hydrolyze and decarboxylate readily at certain pH levels (Langkau et al., 1990).
Enzyme Mechanisms
In-depth mechanistic studies have been conducted on enzymes like 2-aminobenzoyl-CoA monooxygenase/reductase, where 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-) is a key product. These studies utilize techniques such as NMR spectroscopy to understand the enzyme's function and the transformation of its substrates, revealing insights into the monooxygenation process and the role of this compound in it (Hartmann et al., 1999).
Synthesis and Chemical Analysis
Research has also been directed towards synthesizing and analyzing compounds related to 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-). For instance, studies on the synthesis of enaminones, which have structures related to this compound, provide insights into structure-activity correlations, aiding in the understanding of their chemical properties and potential applications (Scott et al., 1993).
Applications in Peptide Chemistry
The compound has implications in peptide chemistry, particularly in the study of cyclohexylether-δ-peptides. These studies focus on the folding propensity of such peptides, which are structurally related to 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-). Understanding these folding mechanisms can be crucial for designing novel peptide-based drugs or biomolecules (Arndt et al., 2004).
Insights into Amino Acid Mimicry
There is research exploring the use of cyclohexene derivatives as mimics for natural amino acids in biochemical processes. This research can provide valuable insights into how similar compounds, like 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-), can be used to simulate or replace amino acids in biological systems (Jarho et al., 2004).
Propiedades
Nombre del producto |
2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-) |
|---|---|
Fórmula molecular |
C28H39N8O18P3S-4 |
Peso molecular |
900.6 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-[2-(2-amino-5-oxocyclohexene-1-carbonyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C28H43N8O18P3S/c1-28(2,22(40)25(41)32-6-5-18(38)31-7-8-58-27(42)15-9-14(37)3-4-16(15)29)11-51-57(48,49)54-56(46,47)50-10-17-21(53-55(43,44)45)20(39)26(52-17)36-13-35-19-23(30)33-12-34-24(19)36/h12-13,17,20-22,26,39-40H,3-11,29H2,1-2H3,(H,31,38)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/p-4/t17-,20-,21-,22+,26-/m1/s1 |
Clave InChI |
CNGNJOBQFRZLRY-TYHXJLICSA-J |
SMILES isomérico |
CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=C(CCC(=O)C4)N)O |
SMILES canónico |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=C(CCC(=O)C4)N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)
![(7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B1265237.png)
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B1265239.png)
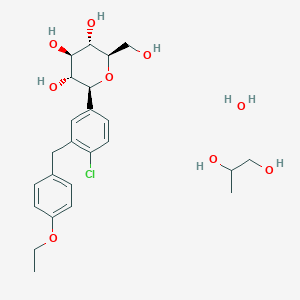
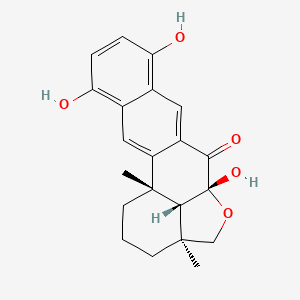
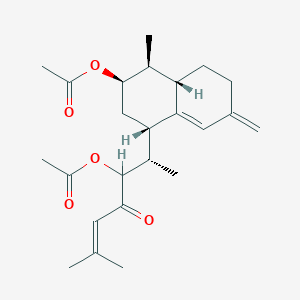
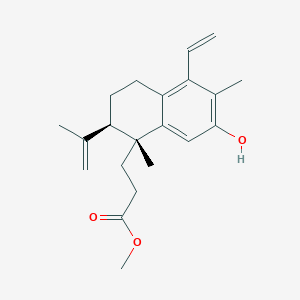
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine](/img/structure/B1265247.png)
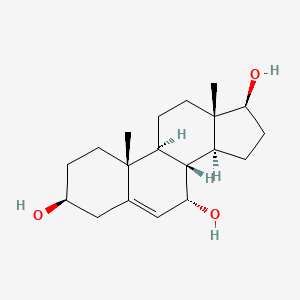
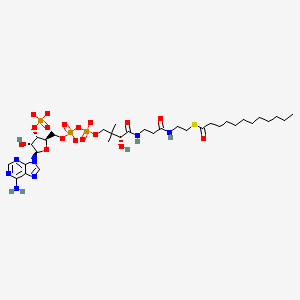
![Cucurbit[7]uril--oxaliplatin complex (1:1)](/img/structure/B1265251.png)
